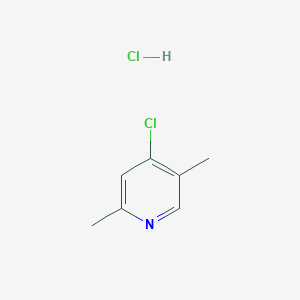

4-Chloro-2,5-dimethylpyridine hydrochloride

Description

However, the evidence extensively covers 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a structurally related pyridine derivative. This article will focus on the latter compound and its comparison with similar analogs, as detailed in the evidence.

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a halogenated pyridine derivative with the molecular formula C₉H₁₂ClNO·HCl and a molecular weight of 222.11 g/mol . It is a white crystalline powder with a melting point of approximately 128°C (decomposition) and is soluble in water . This compound serves as a critical intermediate in synthesizing omeprazole, a widely used proton pump inhibitor . Its structure features a chloromethyl group at position 2, a methoxy group at position 4, and methyl groups at positions 3 and 5, contributing to its steric and electronic properties .

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-4-9-6(2)3-7(5)8;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWUHDZAYOHTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylpyridine hydrochloride typically involves the chlorination of 2,5-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4-chloro-2,5-dimethylpyridine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 4-Chloro-2,5-dimethylpyridine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: It can be reduced to form 2,5-dimethylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-methoxy-2,5-dimethylpyridine when methoxide is the nucleophile.

Oxidation: Formation of 4-chloro-2,5-dimethylpyridine N-oxide.

Reduction: Formation of 2,5-dimethylpyridine.

Scientific Research Applications

Organic Synthesis

4-Chloro-2,5-dimethylpyridine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive chlorine atom allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. This property makes it valuable in developing various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is explored for its potential use as a precursor in pharmaceutical synthesis. Specifically, it plays a crucial role in the manufacture of proton pump inhibitors (PPIs) like Omeprazole, which is used to treat peptic ulcers by reducing stomach acid production . The synthesis pathway typically involves several steps where 4-chloro-2,5-dimethylpyridine hydrochloride acts as a key building block.

Table 1: Synthesis Pathway for Omeprazole

| Step | Intermediate Compound | Reaction Type | Key Reagents |

|---|---|---|---|

| 1 | 4-Chloro-2,5-dimethylpyridine hydrochloride | Nucleophilic substitution | Methanol |

| 2 | Omeprazole | Final product formation | Protonation agents |

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of agrochemicals. Its structure allows it to be modified into various derivatives that can act as herbicides or pesticides, contributing to agricultural productivity.

Case Study 1: Development of Omeprazole

A study conducted on the synthesis of Omeprazole highlighted the efficiency of using 4-chloro-2,5-dimethylpyridine hydrochloride as an intermediate. The research demonstrated that optimizing reaction conditions led to higher yields and purities of the final product, showcasing the compound's importance in pharmaceutical manufacturing .

Case Study 2: Agrochemical Derivatives

Research into agrochemical applications revealed that derivatives synthesized from 4-chloro-2,5-dimethylpyridine hydrochloride exhibited effective herbicidal properties. The study emphasized modifications that enhanced the compound's efficacy against specific weed species while minimizing environmental impact.

Industrial Applications

Beyond research and development, 4-chloro-2,5-dimethylpyridine hydrochloride finds applications in industrial chemistry. It is involved in producing dyes and other industrial chemicals due to its reactive nature and ability to participate in electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with other pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Steric Effects

4-Chloro-3,5-dimethylpyridine

- Structure : Chlorine at position 4, methyl groups at positions 3 and 3.

- Reactivity : In C-N coupling reactions with 4-methoxyaniline, steric hindrance from the methyl groups and chlorine reduces reaction yields. For example, 4-chloro-3,5-dimethylpyridine shows lower efficiency compared to unhindered analogs (Table 3, ) .

- Key Difference : The absence of a chloromethyl group (position 2) and methoxy group (position 4) reduces its utility in multi-step syntheses like omeprazole production.

4-Chloro-2,3-dimethylpyridine N-Oxide

- Structure : Chlorine at position 4, methyl groups at positions 2 and 3, and an N-oxide group.

- Reactivity: The N-oxide group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to non-oxidized analogs .

- Application : Used in oxidation reactions and as a precursor for pharmaceuticals, but lacks the chloromethyl functionality critical for thioether formation in omeprazole synthesis .

Functional Group Comparisons

2-Hydroxymethyl-3,5-dimethylpyridine

- Structure : Hydroxymethyl group at position 2, methyl groups at positions 3 and 4.

- Reactivity : The hydroxymethyl group can be converted to chloromethyl via treatment with SOCl₂, a key step in synthesizing 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (63.6% overall yield) .

- Limitation : Requires additional functionalization (e.g., methoxylation) to match the target compound’s structure .

4-Methoxyaniline

- Structure : Methoxy group at position 4, amine at position 1.

- Reactivity : Demonstrates high yields (80%) in C-N coupling reactions with chloropyridines, highlighting the importance of methoxy groups in facilitating coupling efficiency .

- Contrast : Unlike the target compound, 4-methoxyaniline is a primary amine and lacks the pyridine ring, limiting its use in heterocyclic chemistry .

Physicochemical Properties

Table 1 compares key properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with related compounds.

Biological Activity

4-Chloro-2,5-dimethylpyridine hydrochloride is a pyridine derivative with potential biological activities that have garnered interest in pharmaceutical and biochemical research. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C7H8ClN

- Molecular Weight : 155.59 g/mol

- CAS Number : 100-00-0

- IUPAC Name : 4-Chloro-2,5-dimethylpyridine hydrochloride

The biological activity of 4-Chloro-2,5-dimethylpyridine hydrochloride is largely attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

- Receptor Interaction :

- Enzymatic Activity :

Biological Effects

The biological effects of 4-Chloro-2,5-dimethylpyridine hydrochloride can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in drug development .

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its possible role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of 4-Chloro-2,5-dimethylpyridine hydrochloride demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on various cancer cell lines revealed that 4-Chloro-2,5-dimethylpyridine hydrochloride could induce apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound at specific concentrations.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,5-dimethylpyridine hydrochloride, and what are their critical reaction parameters?

The compound is synthesized via a multi-step sequence starting from 2,3,5-trimethylpyridine. Key steps include:

- N-Oxidation : Using hydrogen peroxide in acetic acid at 100°C to form the N-oxide intermediate.

- Nitration and Methoxylation : Introducing nitro and methoxy groups under controlled pH (8–9) and temperature (50–80°C) .

- Chlorination : Thionyl chloride (SOCl₂) is used to replace hydroxyl groups with chloromethyl moieties at 60°C, requiring strict anhydrous conditions to avoid hydrolysis . Total yields of 63.6% are achievable with optimized stoichiometry and purification via recrystallization .

Q. What analytical methods are recommended for verifying the identity and purity of 4-Chloro-2,5-dimethylpyridine hydrochloride?

- Chromatography : HPLC with UV detection (λmax 204–295 nm) to assess purity and detect residual solvents .

- Spectroscopy : ¹H NMR (in D₂O or DMSO-d₆) confirms structural integrity, with characteristic peaks for chloromethyl (δ 4.5–4.7 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

- Elemental Analysis : Matches theoretical values for C (48.7%), H (5.9%), Cl (31.9%), and N (6.3%) .

Advanced Research Questions

Q. How can researchers mitigate low yields during the chlorination step of synthesis?

Low yields often stem from incomplete chlorination or side reactions. Strategies include:

- Temperature Control : Gradual warming from 0°C to 60°C during SOCl₂ addition reduces exothermic side reactions .

- Solvent Optimization : Using dichloromethane instead of water-sensitive solvents improves reaction efficiency .

- Post-Reaction Quenching : Ice-water quenching followed by pH adjustment to 8–9 enhances product isolation .

Q. What are the primary sources of impurities in synthesized batches, and how can they be resolved?

Common impurities include:

- Unreacted Intermediates : Traces of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine due to incomplete chlorination.

- Acetylated Byproducts : Formed during acylation steps, removable via recrystallization from methanol/water (3:1 v/v) .

- Residual Solvents : Ethyl acetate or acetic acid, detectable by GC-MS and eliminated under vacuum drying .

Q. How does 4-Chloro-2,5-dimethylpyridine hydrochloride function as a key intermediate in omeprazole synthesis?

The compound’s chloromethyl group undergoes nucleophilic substitution with 5-methoxy-2-mercaptobenzimidazole to form omeprazole’s sulfinyl bridge. Critical parameters include:

- Anhydrous Conditions : Prevents hydrolysis of the chloromethyl group .

- Stoichiometric Precision : Excess benzimidazole derivative ensures complete substitution, avoiding dimerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

Variations may arise from polymorphic forms or hydration states. Solutions include:

- Standardized Crystallization : Using consistent solvent systems (e.g., methanol/water) to isolate a single polymorph .

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which can alter melting points .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.